molecular formula C14H14N2O2 B1290430 3-(4-Aminophenoxy)-N-methylbenzamide CAS No. 284462-56-2

3-(4-Aminophenoxy)-N-methylbenzamide

Cat. No. B1290430
M. Wt: 242.27 g/mol
InChI Key: WCAAMQDJUGLXNR-UHFFFAOYSA-N
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Patent
US07528255B2

Procedure details

A slurry of 4-(3-(N-methylcarbamoyl)phenoxy)-1-nitrobenzene (1.89 g, 6.95 mmol) and 5% Pd/C (0.24 g) in EtOAc (20 mL) was stirred under an H2 atm (balloon) overnight. The resulting mixture was filtered through a pad of Celite® and concentrated under reduced pressure. The residue was purified by column chromatography (5% MeOH/95% CH2Cl2). The resulting oil solidified under vacuum overnight to give 4-(3-(N-methylcarbamoyl)phenoxy)aniline as a yellow solid (0.95 g, 56%).
Quantity
1.89 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.24 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([C:5]1[CH:6]=[C:7]([CH:18]=[CH:19][CH:20]=1)[O:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=1)=[O:4]>CCOC(C)=O.[Pd]>[CH3:1][NH:2][C:3]([C:5]1[CH:6]=[C:7]([CH:18]=[CH:19][CH:20]=1)[O:8][C:9]1[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=1)=[O:4]

Inputs

Step One
Name
Quantity
1.89 g
Type
reactant
Smiles
CNC(=O)C=1C=C(OC2=CC=C(C=C2)[N+](=O)[O-])C=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.24 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (5% MeOH/95% CH2Cl2)
CUSTOM
Type
CUSTOM
Details
solidified under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
CNC(=O)C=1C=C(OC2=CC=C(N)C=C2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.